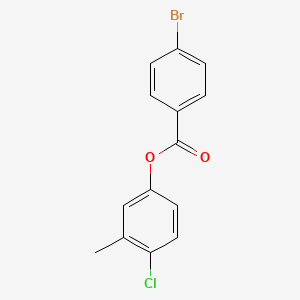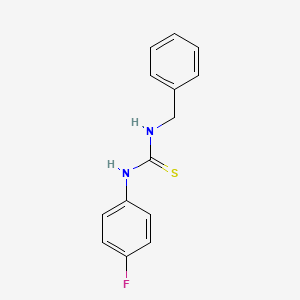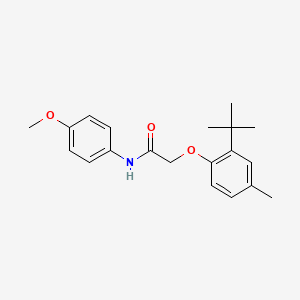![molecular formula C11H7N5O2S2 B5629033 5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)
5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors like 8-hydroxyquinoline, which is reacted with different reagents such as methyl chloroacetate to yield intermediate compounds. These intermediates undergo further reactions, including condensation with hydrazine hydrate and treatment with phenyl iso/thioisocyanates, leading to the formation of the desired thiadiazole and quinoline derivatives (Saeed et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of a thiosemicarbazide derivative was confirmed by X-ray crystallography, highlighting the precise arrangement of atoms within the molecule and providing insights into its chemical reactivity and interactions (Saeed et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation, nitration, and nucleophilic substitution, leading to the formation of diverse derivatives with potential biological activity. The reactivity is influenced by the presence of electron-withdrawing groups and the structural configuration of the thiadiazole and quinoline units (Shlenev et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies reveal how intramolecular and intermolecular interactions, such as hydrogen bonding, influence the stability and physical form of these compounds (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are central to understanding the potential applications of these compounds. Their reactivity is characterized by the ability to undergo substitution reactions, cyclization, and interaction with nucleophiles, which is crucial for the synthesis of targeted derivatives with desired biological or chemical properties (Androsov, 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing side effects. If it’s used in chemical synthesis, research could focus on finding more efficient or environmentally friendly ways to synthesize it .
Propiedades
IUPAC Name |
5-(5-nitroquinolin-8-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)6-2-1-5-13-9(6)8/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHVJZKVABYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)SC3=NN=C(S3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Nitroquinolin-8-yl)sulfanyl-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)
![1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)

![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)
![N-{[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B5629048.png)

![N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5629064.png)